2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide
Description
2-Chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide is a chloroacetamide derivative featuring a phenyl-methyl group attached to an amino moiety, which is further linked to a chloroacetyl group. This structure combines two reactive chloro groups and an aromatic system, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
5997-80-8 |
|---|---|
Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-phenylmethyl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-6-9(16)14-11(15-10(17)7-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,16)(H,15,17) |
InChI Key |
OPWPTWUDQPYQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- typically involves the reaction of acetamide with benzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Acetamide, N,N’-(phenylmethylene)bis[2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, N,N’-(phenylmethylene)bis[2-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine: Research has explored its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit growth has shown promise in preliminary studies.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disruptions in metabolic pathways. The phenylmethylene bridge and acetamide groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a core 2-chloroacetamide scaffold with numerous derivatives, differing primarily in the substituent attached to the nitrogen atom. Below is a detailed comparison with key analogs:
Key Observations:
- Synthesis : Most analogs are synthesized via nucleophilic substitution between amines and 2-chloroacetyl chloride under basic conditions (e.g., K₂CO₃, Et₃N) . The target compound likely follows a similar pathway.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in A2 ) enhance electrophilicity, while bulky aromatic systems (e.g., benzothiazolyl in P1 ) influence steric interactions.
Key Observations:
- Antimicrobial Activity : A2’s nitro and fluoro substituents may enhance membrane permeability, contributing to activity against Klebsiella pneumoniae .
- Anticancer Activity: Derivatives with extended aromatic systems (e.g., phenoxy-thiadiazolyl in [17]) show improved cytotoxicity, highlighting the role of hydrophobic interactions .
- Target Compound Potential: The phenyl-methyl and chloroacetyl groups in the target compound may confer intermediate polarity, balancing solubility and bioactivity.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility Trends |
|---|---|---|---|
| 2-Chloro-N-(pyrazin-2-yl)acetamide | 186.6 | ~1.2 | Moderate in polar solvents |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | 246.6 | ~2.5 | Low (hydrophobic substituent) |
| Target Compound | 274.1 | ~2.8 | Likely low (aromatic dominance) |
*LogP values estimated using analog data.
Key Observations:
Q & A
Basic Research Question
- Minimum Inhibitory Concentration (MIC) assays : Dilution methods in Mueller-Hinton broth with Klebsiella pneumoniae or E. coli strains. Include positive (ciprofloxacin) and negative (DMSO) controls .
- Synergy studies : Checkerboard assays to assess interactions with β-lactams (e.g., meropenem) using fractional inhibitory concentration (FIC) indices .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .
How can the reactivity of the chloroacetamide moiety be leveraged for derivatization?
Advanced Research Question
The chloro and amide groups enable diverse functionalization:
- Nucleophilic substitution : React with NaN₃ to form azido derivatives for "click chemistry" .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalysts .
- Heterocycle synthesis : Cyclize with thioureas to form thiazolidinones, which are bioactive scaffolds .
How can contradictions in reported biological effects (e.g., cytotoxicity vs. efficacy) be resolved?
Advanced Research Question
- Dose-response profiling : Compare IC₅₀ values across cell lines and bacterial strains to identify therapeutic windows .
- Metabolic stability assays : Use liver microsomes to assess if toxicity arises from reactive metabolites .
- In silico modeling : Dock the compound into human off-target proteins (e.g., cytochrome P450) using AutoDock Vina .
What computational strategies predict the compound’s binding affinity to target enzymes?
Advanced Research Question
- Molecular docking : Use AutoDock or Glide to simulate interactions with enzymes like HIV-1 reverse transcriptase .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR modeling : Corrogate substituent effects (e.g., nitro groups) on bioactivity using Hammett parameters .
What safety protocols are recommended for handling chloroacetamide derivatives?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .
How do advanced crystallographic techniques resolve polymorphism in chloroacetamides?
Advanced Research Question
- Variable-temperature XRD : Monitor phase transitions (e.g., enantiotropic vs. monotropic) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–Cl···π interactions) driving polymorph stability .
- Powder XRD refinement : Use TOPAS to index multiple phases in bulk samples .
What formulation strategies improve the compound’s aqueous solubility for in vivo studies?
Basic Research Question
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) .
- Cyclodextrin inclusion complexes : Characterize via phase-solubility diagrams with β-cyclodextrin .
- Nanoemulsions : Optimize using high-pressure homogenization (e.g., 1500 bar for 5 cycles) .
How can combination therapies with this compound enhance antimicrobial efficacy?
Advanced Research Question
- Time-kill assays : Assess bactericidal synergy by combining with fluoroquinolones at sub-MIC concentrations .
- Efflux pump inhibition : Pre-treat bacteria with phenylalanine-arginine β-naphthylamide (PAβN) to reduce resistance .
- Biofilm disruption : Use confocal microscopy to quantify reduction in Pseudomonas aeruginosa biofilm biomass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
